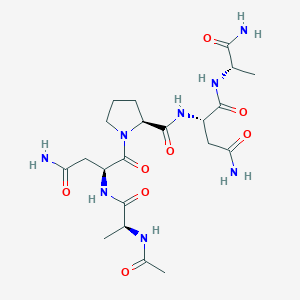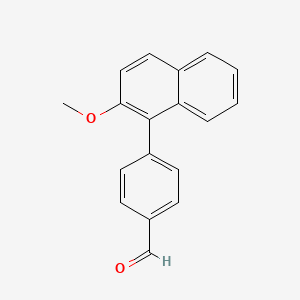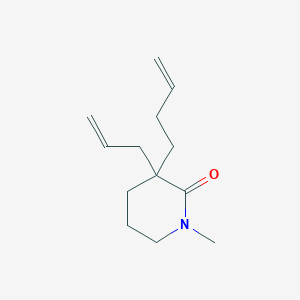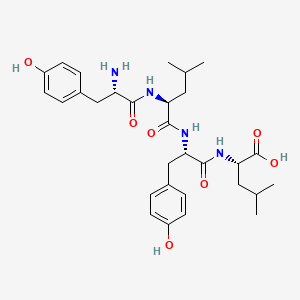![molecular formula C9H19IOSi B14192350 Oxirane, 2-[(1,1-dimethylethyl)dimethylsilyl]-3-(iodomethyl)- CAS No. 920754-25-2](/img/structure/B14192350.png)
Oxirane, 2-[(1,1-dimethylethyl)dimethylsilyl]-3-(iodomethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxirane, 2-[(1,1-dimethylethyl)dimethylsilyl]-3-(iodomethyl)-:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Oxirane, 2-[(1,1-dimethylethyl)dimethylsilyl]-3-(iodomethyl)- typically involves the following steps:
Formation of the Epoxide Ring: The starting material, often an alkene, undergoes an epoxidation reaction using a peracid such as meta-chloroperoxybenzoic acid (mCPBA) to form the oxirane ring.
Introduction of the Iodomethyl Group: The oxirane intermediate is then treated with iodomethane (CH3I) in the presence of a base like potassium carbonate (K2CO3) to introduce the iodomethyl group.
Attachment of the Dimethylsilyl Group: Finally, the compound is reacted with a silylating agent such as tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole to attach the dimethylsilyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The iodomethyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation Reactions: The oxirane ring can be opened through oxidation reactions using reagents like hydrogen peroxide (H2O2) or osmium tetroxide (OsO4), leading to the formation of diols.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the iodomethyl group, using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide (H2O2) or osmium tetroxide (OsO4) in aqueous or organic solvents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Substitution: Formation of hydroxymethyl, cyanomethyl, or aminomethyl derivatives.
Oxidation: Formation of diols.
Reduction: Formation of methyl derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Polymer Chemistry: Utilized in the preparation of specialized polymers and resins due to its reactive oxirane ring.
Biology:
Bioconjugation: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules through the reactive oxirane ring.
Medicine:
Drug Development: Investigated for its potential use in drug development, particularly as a building block for antiviral and anticancer agents.
Industry:
Coatings and Adhesives: Used in the formulation of high-performance coatings and adhesives due to its strong bonding properties.
Mécanisme D'action
The mechanism of action of Oxirane, 2-[(1,1-dimethylethyl)dimethylsilyl]-3-(iodomethyl)- primarily involves the reactivity of the oxirane ring and the iodomethyl group. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can further react with various nucleophiles. The iodomethyl group can participate in substitution reactions, allowing for the introduction of different functional groups. These reactions are facilitated by the electron-withdrawing effects of the dimethylsilyl group, which enhances the electrophilicity of the oxirane ring and the iodomethyl group.
Comparaison Avec Des Composés Similaires
- Oxirane, 2-[(1,1-dimethylethyl)dimethylsilyl]-3-phenyl-
- Oxirane, 2-[(1,1-dimethylethyl)dimethylsilyl]-3-methyl-
Comparison:
- Oxirane, 2-[(1,1-dimethylethyl)dimethylsilyl]-3-(iodomethyl)- is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to the phenyl or methyl derivatives.
- The iodomethyl group allows for a wider range of substitution reactions, making it a versatile intermediate in organic synthesis.
- The presence of the dimethylsilyl group in all these compounds enhances their stability and reactivity, making them valuable in various chemical applications.
Propriétés
Numéro CAS |
920754-25-2 |
|---|---|
Formule moléculaire |
C9H19IOSi |
Poids moléculaire |
298.24 g/mol |
Nom IUPAC |
tert-butyl-[3-(iodomethyl)oxiran-2-yl]-dimethylsilane |
InChI |
InChI=1S/C9H19IOSi/c1-9(2,3)12(4,5)8-7(6-10)11-8/h7-8H,6H2,1-5H3 |
Clé InChI |
ZCPVTOFCXPKJFD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)C1C(O1)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-Bis{[(furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol](/img/structure/B14192277.png)
![N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)acetamide](/img/structure/B14192280.png)
![1-(3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}propoxy)pyrrolidine-2,5-dione](/img/structure/B14192287.png)

![1-[(4-Nitrophenoxy)methyl]-1H-imidazole](/img/structure/B14192292.png)

![{[Dibromo(phenyl)stannyl]methyl}(trimethyl)silane](/img/structure/B14192310.png)

![3-[4'-(Hydroxymethyl)[1,1'-biphenyl]-4-yl]prop-2-enoic acid](/img/structure/B14192333.png)


![4,4'-Bis[2-(2,5-dimethoxyphenyl)ethenyl]-2,2'-bipyridine](/img/structure/B14192339.png)
![N-[5-(Phenylmethanesulfinyl)-1,2,4-thiadiazol-3-yl]acetamide](/img/structure/B14192352.png)

